ethylenebis(2-imino-propane)
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(propan-2-ylideneamino)ethyl]propan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQMTIQRQEKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066126 | |
| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16888-75-8 | |
| Record name | N1,N2-Bis(1-methylethylidene)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16888-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016888758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diisopropylideneethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Functionalization of Ethylenebis 2 Imino Propane Ligands
Direct Condensation Approaches for Ligand Synthesis
The most fundamental and widely utilized method for synthesizing symmetrical ethylenebis(2-imino-propane) type ligands, often referred to as salen-type ligands, is through direct condensation. mdpi.comwikipedia.org This straightforward approach involves the reaction of one equivalent of a diamine, such as ethylenediamine (B42938), with two equivalents of a carbonyl compound. wikipedia.orgchemmethod.com In the case of ethylenebis(2-imino-propane) itself, the carbonyl source would be acetone (B3395972). For the more broadly studied substituted analogues, a salicylaldehyde (B1680747) derivative is typically used.
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, and often requires heating to reflux to proceed to completion. acs.org This method is highly efficient for producing C2-symmetric Schiff base ligands, where both sides of the ligand are identical. vjs.ac.vn The resulting tetradentate N2O2 ligand is a versatile chelating agent, capable of coordinating with a wide range of metal ions to form stable complexes. chemmethod.commdpi.com
Strategies for Systematic Ligand Modification
The versatility of ethylenebis(2-imino-propane) based ligands stems from the ability to systematically modify their structure to control the properties of their corresponding metal complexes. These modifications are typically focused on tuning the ligand's electronic profile, altering its steric environment, or introducing chiral elements to induce asymmetry.
Electronic Structure Tuning via Substituent Effects
The electronic properties of the ligand framework can be precisely adjusted by introducing various substituents onto the salicylaldehyde rings. This tuning directly influences the electronic structure of the resulting metal complexes, affecting their redox potentials and reactivity. researchgate.netacs.org
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are strategically placed on the aromatic rings, typically at the para-position relative to the phenolic hydroxyl group.
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF3) decrease the electron density on the ligand. This can make the metal center more electrophilic and can accelerate certain catalytic reactions. For instance, in nitridomanganese(V) salen complexes, an electron-withdrawing CF3 substituent was found to accelerate dinitrogen homocoupling upon oxidation. acs.org
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OMe) or dimethylamino (-NMe2) increase the electron density of the ligand. acs.orgacs.org This can make the metal center easier to oxidize. In some cases, employing a strong electron-donating group can shift an oxidation event from being metal-centered to ligand-centered, resulting in the formation of a ligand radical species. acs.org
The following table summarizes the effects of different substituents on the electronic properties of salen-type ligands.
| Substituent | Position | Type | Effect on Ligand/Metal Complex |
| -CF3 | para | Electron-Withdrawing | Accelerates nitride activation in Mn(V) complexes. acs.org |
| -tBu | para | Weakly Electron-Donating | Results in a Mn(VI) species upon oxidation. acs.org |
| -NMe2 | para | Strongly Electron-Donating | Leads to a localized ligand radical upon oxidation. acs.org |
| -OMe | para/ortho | Electron-Donating | Can shift the oxidation potential of the metal center. acs.orgresearchgate.net |
Introduction of Steric Bulk and Conformational Control
The introduction of sterically demanding groups onto the ligand scaffold is a powerful strategy for controlling the coordination geometry and reactivity of the metal center. nih.govmdpi.com Bulky substituents, most commonly tert-butyl groups, are typically placed at the positions ortho to the phenolic hydroxyl group (position 3 and 5). vjs.ac.vn
This steric hindrance can:
Prevent the formation of undesired dimeric species. mdpi.com
Create a specific chiral pocket around the metal's active site, which can enhance selectivity in catalytic reactions.
The strategic placement of these bulky groups is crucial for creating catalysts with high performance and selectivity. vjs.ac.vn For example, increasing the steric bulk of substituents can preclude the close approach of molecules, preventing certain intermolecular interactions. mdpi.com
| Bulky Substituent | Typical Position(s) | Purpose |
| tert-butyl (-tBu) | 3, 5 | Increases steric hindrance, influences catalytic selectivity. vjs.ac.vnacs.org |
| Cyclohexyl | --- | Precludes intermolecular interactions due to large size. mdpi.com |
| N-tert-butyl | N-substituent on backbone | Has a pronounced effect on the electronic properties of Pd(III) complexes. rsc.org |
Design and Synthesis of Chiral Ethylenebis(2-imino-propane) Derivatives
The synthesis of chiral derivatives is of paramount importance for applications in asymmetric catalysis, where the goal is to produce one enantiomer of a product in excess over the other. bohrium.com The primary strategy for introducing chirality into these ligands is to use a chiral diamine as the backbone of the ligand. bohrium.commdpi.com
Commonly used chiral diamines include (R,R)- or (S,S)-1,2-diaminocyclohexane and (R,R)- or (S,S)-diphenylethylenediamine. vjs.ac.vnmdpi.com The condensation of these enantiopure diamines with two equivalents of a salicylaldehyde derivative yields a C2-symmetric chiral salen-type ligand. This enforces a chiral environment around the coordinated metal ion, which is the basis for enantioselective catalysis. bohrium.com
More complex, unsymmetrical (C1-symmetric) chiral ligands can also be synthesized. These ligands feature two different salicylidene moieties. researchgate.net Their synthesis is more challenging and must be performed in a stepwise manner. This often involves the initial preparation of a "half-unit" by reacting the diamine with only one equivalent of the first salicylaldehyde, followed by a second condensation step with a different salicylaldehyde derivative. vjs.ac.vnrsc.org This approach allows for even finer control over the steric and electronic properties of the catalytic pocket. vjs.ac.vn
| Chiral Building Block | Resulting Ligand Type | Synthetic Approach |
| (R,R)-1,2-diaminocyclohexane | Symmetrical (C2) Chiral Ligand | Direct condensation with 2 equivalents of salicylaldehyde. vjs.ac.vn |
| (R,R)-diphenylethylenediamine | Symmetrical (C2) Chiral Ligand | Direct condensation with 2 equivalents of a substituted salicylaldehyde. mdpi.com |
| Chiral diamine + two different salicylaldehydes | Unsymmetrical (C1) Chiral Ligand | Stepwise condensation to form a "half-unit" intermediate first. researchgate.netrsc.org |
Coordination Chemistry of Ethylenebis 2 Imino Propane Metal Complexes
Complex Formation Pathways and Stoichiometric Variations
The formation of metal complexes with ethylenebis(2-imino-propane), often synthesized in situ from ethylenediamine (B42938) and a suitable carbonyl precursor like 2,4-pentanedione, can proceed through various pathways. researchgate.net The most common method involves the direct reaction of a metal salt with the pre-formed Schiff base ligand or a one-pot synthesis where the metal ion templates the condensation reaction between the diamine and the dione. ekb.eg
The stoichiometry of the resulting complexes is predominantly 1:1 [Metal:Ligand], where the tetradentate ligand wraps around the metal center. ekb.eg However, variations can occur depending on the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating anions or solvent molecules. For instance, in some cases, dinuclear or polynuclear complexes can form, with the Schiff base ligand bridging two or more metal centers. nih.govsoton.ac.uk The formation of these higher nuclearity complexes is often influenced by the nature of the bridging groups, which can be part of the ligand itself or arise from other species in the reaction mixture. nih.gov
Metal Ion Coordination Preferences and Geometries
Ethylenebis(2-imino-propane) and its derivatives exhibit a strong ability to coordinate with a wide range of metal ions, particularly from the d-block. The geometry of the resulting complexes is dictated by the coordination number and the electronic configuration of the central metal ion.
Coordination with Transition Metal Ions (e.g., Cobalt(III), Nickel(II), Copper(II), Iron(III))
This Schiff base ligand readily forms stable complexes with first-row transition metals.
Cobalt(III): Cobalt(III) complexes with ethylenebis(2-imino-propane) type ligands typically adopt a six-coordinate, octahedral geometry. tandfonline.comresearchgate.nettandfonline.com The tetradentate ligand occupies the four equatorial positions, with two additional monodentate ligands, such as chloride or water, occupying the axial sites. researchgate.netrsc.org These complexes are generally low-spin, a consequence of the strong ligand field exerted by the N2O2 donor set. The coordination environment around the cobalt(III) ion is often a cis-CoN4O2 configuration. tandfonline.com
Nickel(II): Nickel(II) complexes with this ligand are most commonly found with a square planar geometry. publish.csiro.auoup.comresearchgate.net In this arrangement, the Ni(II) ion is coordinated to the four donor atoms of the Schiff base in a single plane. These complexes are typically diamagnetic, consistent with a low-spin d8 configuration in a square planar environment. However, under certain conditions, octahedral or distorted octahedral geometries can also be observed, particularly with the addition of axial ligands. nih.gov
Copper(II): Copper(II), with its d9 electronic configuration, forms complexes that are subject to Jahn-Teller distortion. Consequently, copper(II) complexes with ethylenebis(2-imino-propane) often exhibit a distorted square planar or square pyramidal geometry. researchgate.net In some instances, tetranuclear and hexanuclear copper(II) complexes have been reported, where the ligand acts as a bridge between multiple copper centers. nih.govsoton.ac.uk
Iron(III): Iron(III) complexes with related Schiff base ligands often display a five- or six-coordinate geometry. researchgate.nettandfonline.com In a typical six-coordinate octahedral environment, the tetradentate ligand occupies the equatorial plane, with two axial ligands completing the coordination sphere. researchgate.net Dimeric μ-oxo-bridged iron(III) complexes are also known, where two iron centers are linked by an oxygen atom. researchgate.net The magnetic properties of these complexes are of particular interest, often showing antiferromagnetic coupling between the iron centers. researchgate.net
Table 1: Coordination Geometries of Transition Metal Complexes with Ethylenebis(2-imino-propane) Type Ligands
| Metal Ion | Typical Coordination Geometry | Electronic and Magnetic Properties |
|---|---|---|
| Cobalt(III) | Octahedral tandfonline.comresearchgate.nettandfonline.com | Low-spin, diamagnetic |
| Nickel(II) | Square Planar publish.csiro.auoup.comresearchgate.net | Low-spin, diamagnetic |
| Copper(II) | Distorted Square Planar/Square Pyramidal researchgate.net | Paramagnetic, subject to Jahn-Teller distortion |
| Iron(III) | Octahedral/Five-coordinate researchgate.nettandfonline.com | High-spin, can exhibit antiferromagnetic coupling in dimeric structures researchgate.net |
Complexation with Lanthanide and Actinide Ions
The coordination chemistry of ethylenebis(2-imino-propane) with f-block elements is less explored compared to transition metals. However, related Schiff base ligands have been shown to form complexes with lanthanide ions. usd.eduscielo.org.zaresearchgate.net Lanthanides typically exhibit higher coordination numbers (commonly 8, 9, or 10) due to their larger ionic radii and the predominantly electrostatic nature of their bonding. researchgate.net In these complexes, the Schiff base ligand may not be able to fully encapsulate the large lanthanide ion, leading to the coordination of additional solvent molecules or counter-ions to satisfy the metal's coordination sphere. scielo.org.zaresearchgate.netd-nb.info The resulting geometries are often complex and can be described by polyhedra such as a muffin shape or a distorted tetradecahedron. scielo.org.zaresearchgate.net Information on the complexation with actinide ions is scarce in the readily available literature.
Stereochemical Aspects and Isomerism in Ethylenebis(2-imino-propane) Complexes
The non-planar and constrained nature of the chelate rings formed upon coordination of ethylenebis(2-imino-propane) can lead to various forms of isomerism. uwimona.edu.jm
Geometrical Isomerism
In octahedral complexes of the type [M(L)X2], where L is the tetradentate ethylenebis(2-imino-propane) ligand and X is a monodentate ligand, cis and trans isomers are possible. csbsju.edulibretexts.orglibretexts.org The cis isomer has the two X ligands adjacent to each other (at a 90° angle), while in the trans isomer, they are on opposite sides of the metal center (at a 180° angle). csbsju.edulibretexts.org The relative stability and isolation of these isomers can depend on the synthetic conditions and the nature of the metal and the monodentate ligands.
Chirality and Enantiomeric Resolution
If a chiral diamine, such as (R)-1,2-diaminopropane, is used in the synthesis of the ligand, the resulting complex will be diastereomeric. acs.org The inherent chirality of the diamine can direct the stereochemistry of the complex, often leading to a preference for one diastereomer over the other. nih.gov The resolution of enantiomeric pairs of these complexes can be achieved through various techniques, including fractional crystallization of diastereomeric salts or chiral chromatography.
Solution-Phase Thermodynamics and Kinetics of Complexation
Detailed quantitative studies on the thermodynamic and kinetic aspects of complexation involving ethylenebis(2-imino-propane) are not found in the surveyed literature.
Determination of Protonation Constants and Formation Constants
No specific studies detailing the determination of protonation constants (pKa values) for ethylenebis(2-imino-propane) or the formation constants (log K) for its complexes with various metal ions were identified. Such data is crucial for understanding the stability of the complexes in solution. For related Schiff base complexes, potentiometric titration is a common method to determine these constants. medcraveonline.com
Kinetic Studies of Ligand Exchange and Complex Formation
Similarly, kinetic data, including rate constants and activation parameters for ligand exchange reactions or the mechanism of complex formation for ethylenebis(2-imino-propane), are absent from the available literature. Kinetic studies on related Schiff base complexes, such as those of N,N'-ethylenebis(salicylaldimine) (salen), have been performed, often employing techniques like UV-Vis spectrophotometry to monitor the reaction progress. nih.gov
Thermodynamic Parameters of Complex Stability (e.g., Enthalpy of Fusion of Related Complexes)
There is no specific information on the thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of complexation for ethylenebis(2-imino-propane). While the enthalpy of fusion has been determined for structurally related β-ketoimine nickel(II) complexes, this data cannot be directly extrapolated to the complexes of ethylenebis(2-imino-propane).
Spectroscopic Characterization and Electronic Structure Elucidation
While general spectroscopic features of Schiff base complexes are widely discussed, a detailed analysis of the electronic transitions and vibrational modes for ethylenebis(2-imino-propane) complexes is not possible without specific experimental spectra.
Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions
The electronic spectra of Schiff base complexes typically exhibit intense bands in the UV region due to π→π* transitions of the C=N chromophore and the aromatic rings (if present), and often charge-transfer bands in the visible region. researchgate.netnih.gov However, without experimental data for ethylenebis(2-imino-propane) complexes, a specific assignment of electronic transitions and a discussion of their shifts upon complexation cannot be provided. The electronic spectra of nickel(II) Schiff base complexes, for instance, are sensitive to the coordination geometry, which can range from square-planar to octahedral. impactfactor.org
Vibrational Spectroscopy (IR, Raman) for Bonding Analysis
Infrared (IR) spectroscopy is a key tool for characterizing Schiff base ligands and their complexes. The C=N (imine) stretching vibration is a characteristic band, and its shift upon coordination to a metal ion provides evidence of complex formation. hspublishing.org This band typically appears in the range of 1600-1650 cm⁻¹. The formation of new bands corresponding to metal-nitrogen (M-N) vibrations in the low-frequency region further confirms coordination. However, specific IR and Raman data for ethylenebis(2-imino-propane) and its metal complexes, which would allow for a detailed bonding analysis, are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of diamagnetic metal complexes of ethylenebis(2-imino-propane) in solution. kfupm.edu.saresearchgate.net By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the coordination environment, ligand conformation, and dynamic processes can be obtained.
¹H and ¹³C NMR are routinely used to confirm the formation of the ligand and its complexes. rsc.org In the ¹H NMR spectrum of the free ligand, characteristic signals for the imine protons (–C=N-H) and the ethylene (B1197577) bridge protons are observed. Upon complexation, these signals often experience significant shifts, providing evidence of coordination to the metal center. The symmetry of the resulting complex is also reflected in the NMR spectrum. For instance, a complex with C₂ symmetry will show a simpler spectrum compared to a less symmetric one. researchgate.net
For more complex systems or to study dynamic equilibria, advanced NMR techniques are employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help in the unambiguous assignment of all proton and carbon signals. Furthermore, NMR is an invaluable tool for studying dynamic phenomena such as conformational changes or ligand exchange processes. researchgate.netnih.gov Techniques like variable-temperature NMR can provide thermodynamic and kinetic parameters for these processes. researchgate.net For certain metal nuclei with suitable NMR properties (e.g., ¹⁹⁵Pt, ¹⁰³Rh), direct observation of the metal resonance can offer direct insight into the metal's coordination sphere. kfupm.edu.sa In cases where paramagnetic metal ions are involved, the NMR spectra are often broadened and shifted, making analysis more challenging; however, with specialized techniques, even these systems can provide valuable structural information. kfupm.edu.sa
Mass Spectrometry Techniques for Complex Identification
Mass spectrometry (MS) is a crucial analytical tool for the identification and characterization of ethylenebis(2-imino-propane) metal complexes. acs.org Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for these compounds as it is a soft ionization technique that often allows for the detection of the intact molecular ion of the complex, [M]⁺ or [M]⁻. mdpi.com This provides a direct confirmation of the complex's composition and molecular weight.
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. researchgate.net By analyzing the fragments, it is often possible to deduce the step-wise loss of ligands or parts of the ligand framework, further confirming the structure of the complex. researchgate.net For dinuclear or polynuclear complexes, mass spectrometry can help to verify the nuclearity of the species in solution, although care must be taken as fragmentation or aggregation in the gas phase can sometimes occur. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the complex with a high degree of confidence.
| Complex | Ionization Technique | Observed m/z | Assignment | Reference |
|---|---|---|---|---|
| [Ni(L¹)⊂(H₂O)] | ESI-MS | [M+Na]⁺ | Confirmation of mononuclear Ni(II) inclusion product | mdpi.com |
| [Cu₂(L²)(µ₂-N₃)(µ₂-Cl)Cl₂]∙CH₃CN | ESI-MS | Varies | Identification of dinuclear copper(II) complex | mdpi.com |
| [Hg(L³)]Br₂ | MS | Varies | Characterization of a Hg(II) complex with a Schiff base ligand | semanticscholar.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for studying ethylenebis(2-imino-propane) complexes that contain paramagnetic metal ions, i.e., those with one or more unpaired electrons. rsc.orgresearchgate.net This method provides detailed information about the electronic structure and the immediate coordination environment of the metal center. researchgate.net
The EPR spectrum is typically characterized by the g-tensor and hyperfine coupling constants (A-tensor). The g-values are indicative of the electronic environment of the unpaired electron and can help in identifying the metal ion and its oxidation state. For instance, Cu(II) complexes (d⁹ configuration) often exhibit axial EPR spectra with g∥ > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state in a square-planar or tetragonally distorted octahedral geometry. researchgate.net
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nucleus of the metal ion and with the nuclei of the coordinating ligand atoms (e.g., ¹⁴N). The analysis of these hyperfine splittings can provide valuable information about the covalency of the metal-ligand bonds and the identity of the coordinating atoms. sapub.org For example, the superhyperfine structure due to coupling with nitrogen nuclei can confirm the coordination of the imine groups of the ethylenebis(2-imino-propane) ligand to the metal center. beilstein-journals.org
Luminescence and Photophysical Properties of Complexes
The luminescence properties of metal complexes with ethylenebis(2-imino-propane) are of significant interest for potential applications in areas such as sensing, bio-imaging, and light-emitting devices. rsc.orglibretexts.org These complexes can exhibit a range of photophysical phenomena, including fluorescence and phosphorescence, which are governed by the nature of the metal ion, the ligand framework, and the coordination geometry. reading.ac.uknih.gov
The absorption of light by these complexes can lead to various electronic transitions. These can be metal-centered (d-d transitions), intraligand (π-π* transitions within the Schiff base), or charge-transfer transitions. acs.org Charge-transfer transitions are often the most significant in determining the luminescence properties and can be of several types:
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, an electron can be excited from an orbital on one ligand to an orbital on another.
Intraligand Charge Transfer (ILCT): An electron is excited from a donor part to an acceptor part of the same ligand. acs.org
The emission properties, such as the emission wavelength, quantum yield (Φ), and lifetime (τ), are highly dependent on the energies of these excited states. For example, d¹⁰ metal complexes, such as those of Zn(II), often exhibit ligand-based luminescence, as d-d transitions are not possible. In contrast, complexes with heavy metal ions like Ru(II) or Pt(II) can exhibit phosphorescence from triplet excited states (e.g., ³MLCT) due to enhanced spin-orbit coupling. The photophysical properties can be tuned by modifying the ligand structure or the metal ion, making these complexes versatile for various applications. acs.org
| Complex Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Assignment | Reference |
|---|---|---|---|---|---|
| [Zn(valpn)(H₂O)] moiety | ~350 | ~443 | - | Ligand-based fluorescence | |
| AuBZI | - | ~430 | >80% | Thermally Assisted Delayed Fluorescence (TADF) | rsc.org |
| Ru(II) polypyridyl complex | 430 | 633 | - | ³MLCT phosphorescence | acs.org |
| Na salt of (R)-HPEPIA | - | - | 36% | Thermally Activated Delayed Fluorescence (TADF) | reading.ac.uknih.gov |
Magnetic Properties and Spin State Phenomena
The magnetic properties of metal complexes derived from ethylenebis(2-imino-propane) are determined by the number and interactions of unpaired electrons on the metal centers. These properties are of fundamental interest and are crucial for the development of molecular magnets and switchable materials. researchgate.netnih.gov
Magnetic susceptibility measurements as a function of temperature are the primary method for investigating these properties. rsc.org For a simple paramagnetic complex with no interaction between metal centers, the magnetic susceptibility follows the Curie law. Deviations from this behavior can indicate magnetic exchange interactions between adjacent metal ions in polynuclear complexes. researchgate.net
Investigations into Spin Crossover Behavior
Spin crossover (SCO) is a phenomenon observed in some d⁴ to d⁷ transition metal complexes where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light irradiation. kfupm.edu.sareading.ac.uk Iron(II) (d⁶) and Iron(III) (d⁵) complexes are the most common examples of SCO compounds. reading.ac.uk
For an octahedral Fe(II) complex with a ligand like ethylenebis(2-imino-propane), the LS state (S=0) has a (t₂g)⁶ electronic configuration, while the HS state (S=2) has a (t₂g)⁴(eg)² configuration. reading.ac.uk The occurrence of SCO depends on the ligand field strength being comparable to the mean spin-pairing energy. The transition between these states leads to significant changes in magnetic properties, color, and metal-ligand bond lengths. beilstein-journals.org
The transition temperature (T₁/₂) is a key characteristic of an SCO complex and can be finely tuned by modifying the ligand structure or the counter-ions and solvent molecules in the crystal lattice. sapub.org While gradual transitions are common, some SCO complexes exhibit abrupt transitions with thermal hysteresis, a feature that is essential for potential applications in molecular switches and data storage devices.
Analysis of Antiferromagnetic and Ferromagnetic Coupling
In dinuclear or polynuclear complexes of ethylenebis(2-imino-propane), the magnetic moments of adjacent paramagnetic metal centers can interact with each other through a mechanism called magnetic exchange coupling. This interaction is mediated by the bridging ligands connecting the metal ions. The coupling can be either:
Ferromagnetic (J > 0): The spins on adjacent metal centers align parallel to each other, leading to an enhancement of the total magnetic moment at low temperatures. researchgate.netrsc.org
Antiferromagnetic (J < 0): The spins align antiparallel, resulting in a cancellation or reduction of the magnetic moment at low temperatures. mdpi.comrsc.org
The nature and magnitude of the magnetic coupling are highly dependent on the structural parameters of the complex, such as the metal-metal distance and the geometry of the bridging unit. rsc.org For instance, in phenoxo-bridged dinuclear copper(II) complexes, the Cu-O-Cu bridging angle is a critical factor determining whether the coupling is ferromagnetic or antiferromagnetic. rsc.org Generally, smaller bridging angles tend to favor ferromagnetic coupling, while larger angles often lead to antiferromagnetic interactions. rsc.org
The strength of the interaction is quantified by the exchange coupling constant, J, which can be determined by fitting the experimental magnetic susceptibility data to an appropriate theoretical model based on the spin Hamiltonian, typically Ĥ = -2JŜ₁·Ŝ₂. researchgate.net
| Complex | Metal Ions | J (cm⁻¹) | Coupling Type | Reference |
|---|---|---|---|---|
| [Ni₂L₂(NO₃)₂] | Ni(II)···Ni(II) | -20.34 | Antiferromagnetic | rsc.org |
| [Ni₂L₂(CH₃COO)₂(H₂O)] | Ni(II)···Ni(II) | +19.11 | Ferromagnetic | rsc.org |
| [Cu₂(dipn)₂(N₃)₂] | Cu(II)···Cu(II) | -2.10 | Antiferromagnetic | |
| [Cu₂(dipn)₂(OAc)₂] | Cu(II)···Cu(II) | +2.85 | Ferromagnetic | |
| Cu(II)Gd(III) complex | Cu(II)···Gd(III) | - | Ferromagnetic |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Ethylenebis(2-imino-propane) | N,N'-bis(1-methylethylidene)ethane-1,2-diamine |
| [Ni(L¹)⊂(H₂O)] | Aqua[N,N′-ethylenebis(3-ethoxysalicylaldimine)]nickel(II) |
| [Cu₂(L²)(µ₂-N₃)(µ₂-Cl)Cl₂]∙CH₃CN | Di-μ-azido-di-μ-chloro-dichloro-bis[ligand]dicopper(II) acetonitrile (B52724) solvate (ligand details in source) |
| [Hg(L³)]Br₂ | [N,N'-bis((E)-2-benzylidenepropylidene)ethane-1,2-diamine]mercury(II) bromide |
| [Zn(valpn)(H₂O)] | Aqua[1,3-propanediylbis(2-iminomethylene-6-methoxy-phenol)]zinc(II) |
| AuBZI | 1,3-bis(2,6-diisopropylphenyl)-1-H-benzo[d]imidazol-2-ylidenegold(I) |
| (R)-HPEPIA | P,P-diphenyl-N,N'-bis((R)-1-phenylethyl)phosphinimidic amide |
| [Ni₂L₂(NO₃)₂] | Dinitrato-bis[2-({[3-(dimethylamino)propyl]imino}methyl)phenolato]dinickel(II) |
| [Ni₂L₂(CH₃COO)₂(H₂O)] | Aqua-diacetato-bis[2-({[3-(dimethylamino)propyl]imino}methyl)phenolato]dinickel(II) |
| [Cu₂(dipn)₂(N₃)₂] | Diazido-bis[4-((3-aminopentylimino)-methyl)-benzene-1,3-diolato]dicopper(II) |
| [Cu₂(dipn)₂(OAc)₂] | Diacetato-bis[4-((3-aminopentylimino)-methyl)-benzene-1,3-diolato]dicopper(II) |
Electrochemical Behavior and Redox Chemistry of Metal Complexes
The electrochemical properties of metal complexes derived from the Schiff base ligand ethylenebis(2-imino-propane), often referred to as N,N'-ethylenebis(acetylacetone imine) (H2acen), are of significant interest due to the potential for both the metal center and the ligand to participate in redox processes. These properties are typically investigated using techniques such as cyclic voltammetry, which provides insight into the electron transfer characteristics of the complexes. sathyabama.ac.ininformaticsjournals.co.in
Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of metal-acen complexes. sathyabama.ac.in By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the complex can be obtained.
For instance, studies on manganese(III) complexes of Schiff base ligands, including those structurally similar to [Mn(acen)Cl], reveal their electrochemical features. researchgate.net The CV of such complexes in an acetonitrile solution typically displays a one-electron redox process corresponding to the Mn(III)/Mn(II) couple. researchgate.net In some cases, this process can be irreversible. researchgate.net The half-wave potential (E1/2) for this reduction provides a measure of the ease with which the Mn(III) center is reduced to Mn(II). For a series of related manganese(III) complexes, these values were observed to be in the range of +0.279 to +0.320 V versus Ag/Ag+. researchgate.net
The electrochemical behavior is highly dependent on the solvent, the supporting electrolyte, and the specific metal center. For example, the redox behavior of copper, cadmium, and manganese complexes with other Schiff base ligands has been examined in chloride buffer, revealing information about their current-potential data, peak separation, and peak current ratios. sathyabama.ac.in In complexes with cyclic alpha-imino carboxylate ligands, reduction of the free ligands occurs at around -0.35 V, while complexation with metal ions like Cu(II) and Fe(III) shifts the reduction and oxidation potentials significantly. nih.gov
Below is an interactive table summarizing representative electrochemical data for metal complexes containing Schiff base ligands similar to acen.
A key feature of metal-acen complexes is the "non-innocent" nature of the acen ligand. A non-innocent ligand is one where its oxidation state is not clear and can actively participate in the redox chemistry of the complex. nih.gov This means that electron transfer can occur not only at the metal center but also at the ligand itself.
Metal-Based Redox: In many transition metal complexes, the redox activity is centered on the metal ion. For example, the Co(II)/Co(I) and Co(III)/Co(II) couples are well-established redox processes in cobalt complexes. science.govresearchgate.net Similarly, the Mn(III)/Mn(II) couple observed in manganese-acen analogues is a metal-centered reduction. researchgate.net These processes involve a change in the oxidation state of the central metal atom, with the ligand framework remaining electronically unchanged. lscollege.ac.in
Ligand-Based Redox: The conjugated di-imine structure of the acen ligand makes it susceptible to oxidation and reduction. In some complexes, particularly with redox-inactive metals or when the metal-centered redox potential is very high or low, the ligand becomes the primary site for electron transfer. For instance, in certain nickel complexes, the redox activity has been shown to be ligand-centered rather than involving changes in the nickel oxidation state. nih.gov The reduction of the ligand can lead to the formation of a ligand radical anion or a dianion. scielo.org.mx
The distinction between metal-based and ligand-based redox processes can be subtle and is often investigated through a combination of electrochemical techniques and spectroscopy. The nature of the metal, its initial oxidation state, and the coordination environment all play a role in determining whether a redox event is metal- or ligand-based. For example, in a family of Co(II) polypyridine complexes, both metal-centered [Co(II)]/[Co(I)] and ligand-based reductions were observed. mdpi.com
The interplay between metal- and ligand-based redox activity is crucial for the application of these complexes in catalysis, where multi-electron transfers are often required. mdpi.com
Solid-State Structural Characterization
Single-crystal X-ray diffraction analysis reveals that the acen ligand typically acts as a tetradentate N2O2 donor, coordinating to the metal center in a planar fashion. The resulting complexes often adopt a square-planar or a distorted square-pyramidal geometry.
A well-documented example is [Mn(acen)Cl], which serves as a structural analogue. researchgate.net In this complex, the manganese atom is five-coordinate with a square-pyramidal geometry. The acen ligand forms the basal plane, with the four donor atoms (two nitrogen and two oxygen) coordinating to the manganese. The chlorine atom occupies the apical position. researchgate.net
Structural parameters, such as bond lengths, provide insight into the nature of the metal-ligand bonding. For example, in manganese complexes with related Schiff base ligands, the Mn–N(amine) bond lengths are typically longer than Mn–N(imine) bonds, which is attributed to the sp3 versus sp2 hybridization of the nitrogen atoms. researchgate.net In a related manganese complex, the Mn–O bond lengths were found to be approximately 1.86 Å, while the Mn–N bonds were around 2.04 Å and the apical Mn–Cl bond was 2.39 Å. researchgate.net In comparison, the Mn-O bond in [Mn(acen)Cl] is longer (1.901 Å). researchgate.net
The table below presents selected crystallographic data for a representative Schiff base metal complex.
In the crystal structures of metal-acen and related Schiff base complexes, several types of intermolecular interactions can be identified. Hydrogen bonding is a common feature, often involving the ligand framework or co-crystallized solvent molecules. scielo.org.mxresearchgate.net For instance, in some structures, intermolecular hydrogen bonds can link neighboring molecules to form one-dimensional chains or two-dimensional sheets. scielo.org.mx
Another significant interaction is π-π stacking, which can occur between the aromatic rings of adjacent ligands if the ligand contains such moieties. scielo.org.mx Even in the absence of aromatic rings, the delocalized π-system of the chelate rings can participate in stacking interactions. rsc.org
Catalytic Applications of Ethylenebis 2 Imino Propane Metal Complexes
Olefin Polymerization and Oligomerization Catalysis
While late transition metal complexes with diimine ligands, particularly the bis(imino)pyridine family, are renowned for their high activity in ethylene (B1197577) polymerization and oligomerization d-nb.inforesearchgate.net, the specific use of ethylenebis(2-imino-propane) metal complexes in this domain is less extensively documented. However, the catalytic behavior of structurally related Schiff base complexes provides insights into their potential.
Late transition metal catalysts, such as those based on nickel and iron, are valued for their potential to produce polyolefins with unique microstructures and to tolerate functional groups that would poison earlier transition metal catalysts d-nb.info. The activity and selectivity of these catalysts are highly dependent on the steric bulk of the ligands, which can retard chain transfer reactions and lead to higher molecular weight polymers d-nb.info.
For group 4 metals like titanium and zirconium, complexes with [N,N] bidentate ligands are known to be active for ethylene polymerization after activation with cocatalysts like methylaluminoxane (B55162) (MAO). mdpi.com While specific data tables for ethylene or propylene (B89431) polymerization catalyzed by ethylenebis(2-imino-propane) complexes are not prominent in the literature, the principles of Ziegler-Natta catalysis suggest that such complexes, particularly with metals like Ti or Zr, could be active. The activation would involve the reaction of the precatalyst with an activator like MAO to form a cationic alkyl species, which initiates polymerization by coordinating and inserting the monomer. mdpi.com
A significant application for metal complexes of the H2acacen ligand is in the alternating copolymerization of epoxides and carbon dioxide (CO2) to produce polycarbonates. Chromium(III) complexes of H2acacen have demonstrated effectiveness in this transformation. Specifically, the complex (acacen)CrCl, in the presence of a cocatalyst, catalyzes the production of polycarbonate from cyclohexene (B86901) oxide and CO2. researchgate.net Although this system is less active than its salen analogue, it confirms the catalytic competence of the acacen ligand framework for copolymerization reactions. researchgate.net
The mechanism of such copolymerizations often involves the coordination and insertion of the two different monomers in a sequential and alternating fashion, a process that is highly dependent on the catalyst structure and reaction conditions. researchgate.netmdpi.com The ability of these systems to force alternation is a key feature, preventing the formation of homopolymers and leading to materials with well-defined structures and properties. cmu.edu While this example does not involve olefins, it highlights the potential of ethylenebis(2-imino-propane) complexes in controlled polymerization. The copolymerization of lactide and ε-caprolactone has also been achieved with high degrees of alternation using other bimetallic catalyst systems. nih.gov
Table 1: Catalytic Activity in Cyclohexene Oxide/CO2 Copolymerization
This table summarizes the catalytic performance of a chromium complex with an ethylenebis(2-imino-propane) type ligand in the copolymerization of cyclohexene oxide and carbon dioxide.
| Catalyst Precursor | Cocatalyst | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Polycarbonate Selectivity (%) |
| (acacen)CrCl | PPNCl | 80 | 800 | 24 | 14 | >99 |
| (acacen)CrCl | PCy3 | 80 | 800 | 24 | 22 | >99 |
Data sourced from a study on chromium Schiff base complexes. researchgate.net The ligand 'acacen' in the study is a derivative of the primary subject.
The activation of procatalysts for polymerization is a critical step. For Ziegler-Natta type systems, including those based on group 4 metal complexes, activation typically occurs via reaction with a cocatalyst like methylaluminoxane (MAO). This process involves alkylation of the metal center followed by abstraction of an alkyl group to generate a cationic, coordinatively unsaturated active species that can bind and polymerize the olefin monomer. mdpi.com
Catalyst deactivation is a significant challenge in industrial processes and can occur through several mechanisms. researchgate.net
Fouling: The formation of insoluble byproducts, such as coke in hydrocarbon processing, can block the active sites of the catalyst. mdpi.comnih.gov
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as the agglomeration of metal particles, resulting in a loss of active surface area. nih.gov
Poisoning: Strong binding of impurities from the feedstock to the active metal center can render the catalyst inactive.
Kinetic models are often used to describe the decay of catalyst activity over time, which can be reversible or irreversible. mdpi.com Understanding these pathways is crucial for optimizing reaction conditions and extending the catalyst's lifetime.
Stereocontrol is a fundamental aspect of polymer chemistry, enabling the synthesis of materials with specific properties like crystallinity and melting point. mdpi.com In polymerization catalysis, stereoselectivity can be governed by either the chirality of the catalyst's ligand framework (enantiomorphic-site control) or the influence of the last inserted monomer unit in the growing polymer chain (chain-end control). acs.org
Salen-type complexes, which are structurally analogous to H2acacen complexes, have proven to be highly effective in the stereoselective ring-opening polymerization of racemic lactide. researchgate.netresearchgate.net Achiral aluminum complexes with bulky salen ligands can exhibit exceptional isoselectivity, producing stereoblock polylactic acid with a high melting temperature. researchgate.net This high degree of control is attributed to the steric environment created by the ligand, which dictates the selection of the monomer enantiomer at the active site. researchgate.net This demonstrates that tetradentate Schiff base ligands like ethylenebis(2-imino-propane) are excellent platforms for designing stereoselective catalysts.
Regioselectivity, the control over the orientation of monomer insertion, is also critical. In the polymerization of propylene, for instance, catalysts can favor 1,2-insertion over 2,1-insertion, which affects the microstructure of the resulting polypropylene.
C-H Activation and Functionalization Reactions
Direct C-H activation and functionalization represent a powerful strategy in organic synthesis, allowing for the conversion of abundant hydrocarbons into valuable chemicals without the need for pre-functionalized substrates. catalysis.blog This field is dominated by late transition metals like palladium, rhodium, and iridium, but there is growing interest in using more earth-abundant first-row metals. nih.govsnnu.edu.cn
The mechanisms of C-H activation by metal complexes typically involve pathways such as oxidative addition, σ-bond metathesis, or electrophilic activation. catalysis.blogescholarship.org Schiff base complexes have been successfully employed as catalysts in C-H activation reactions. For example, palladium(II) and platinum(II) complexes with Schiff base ligands have shown photocatalytic activity for the oxidation of hydrocarbons via C-H bond activation. researchgate.net While specific examples detailing the use of ethylenebis(2-imino-propane) complexes in C-H activation are not widespread, the general effectiveness of related Schiff base complexes suggests their potential in this area. nih.gov The tetradentate nature and tunable electronic properties of the H2acacen ligand make its metal complexes promising candidates for future development in C-H functionalization catalysis. rsc.orgrutgers.edu
Hydrogenation and Hydrosilylation Catalysis
The reduction of unsaturated functional groups through hydrogenation (addition of H2) and hydrosilylation (addition of a Si-H bond) are fundamental transformations in chemical synthesis. rsc.org While precious metals are traditionally used, cobalt complexes have emerged as effective and more sustainable alternatives for these reactions. nih.govresearchgate.net
Cobalt(II) and Cobalt(I) complexes supported by various phosphine-based ligands have been shown to be active precatalysts for the hydrosilylation of alkenes under mild conditions. nih.gov The catalytic cycle is often proposed to involve the oxidative addition of the silane (B1218182) to the cobalt center to form a metal-hydride species, which then participates in the reduction. The design of the ligand is crucial for facilitating this two-electron step on a first-row transition metal. nih.gov
Similarly, iron and cobalt complexes with redox-active ligands are effective precatalysts for a range of reductive transformations, including alkene hydrogenation and hydrosilylation. nih.govmdpi.comnih.gov Although the specific ligand ethylenebis(2-imino-propane) is not highlighted in major studies, the broad utility of other Schiff base metal complexes in catalysis suggests that its cobalt or iron derivatives could be active for hydrogenation and hydrosilylation reactions. nih.gov The ability of Lewis bases to activate hydrosilanes also presents a transition-metal-free pathway for such reductions. springernature.com
Oxidation and Oxygen Atom Transfer Reactions
Metal complexes are pivotal in mediating oxidation reactions, which are fundamental to both industrial chemical synthesis and biological processes. uci.edu Complexes of ethylenebis(2-imino-propane) with redox-active metals like manganese, iron, and copper are anticipated to catalyze various oxidative transformations. These reactions often involve the activation of molecular oxygen or the use of other oxidants like hydrogen peroxide or iodosylbenzene to transfer an oxygen atom to a substrate. uva.nl
The catalytic cycle for such reactions typically involves the formation of a high-valent metal-oxo species. This potent oxidizing agent is generated through the reaction of the metal complex with an oxidant. The metal-oxo intermediate then reacts with a substrate, transferring its oxygen atom and returning the metal to its initial oxidation state, ready for the next cycle.
While specific studies on ethylenebis(2-imino-propane) complexes are limited, research on related Schiff base complexes provides insight into their potential. For instance, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the epoxidation of cyclohexene. nih.gov Similarly, copper(II) complexes can catalyze the selective oxidation of styrene (B11656) to benzaldehyde. nih.gov These examples underscore the potential of N-donor ligand environments, like that provided by ethylenebis(2-imino-propane), to facilitate selective oxidation catalysis.
Table 1: Representative Catalytic Oxidation using Schiff Base Metal Complexes (Data is illustrative of typical findings for related systems)
| Catalyst System | Substrate | Oxidant | Product(s) | Conversion (%) | Selectivity (%) | Reference |
| Mn(II)-Schiff base / Imidazole | Cyclohexene | PhIO | Cyclohexene oxide | - | >99 | nih.gov |
| Cu(II)-Schiff base | Styrene | tert-Butyl hydroperoxide | Benzaldehyde | 100 | - | nih.gov |
| Mo(VI)-Schiff base | Various Olefins | tert-Butyl hydroperoxide | Corresponding Epoxides | High | High | nih.gov |
Carbon-Carbon and Carbon-Heteroatom Bond Forming Processes
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S, etc.) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. researchgate.netsigmaaldrich.com Transition metal catalysis has revolutionized this field, with complexes of palladium, copper, nickel, and iron being particularly prominent. researchgate.netnih.gov
Carbon-Carbon Bond Formation: These reactions, often termed cross-coupling reactions, involve the joining of two different carbon-based fragments. While specific applications of ethylenebis(2-imino-propane) complexes in major C-C coupling reactions like Suzuki, Heck, or Negishi are not extensively documented, related iron and cobalt complexes with bis(imino)pyridine ligands (structurally analogous α-diimines) are highly active catalysts for ethylene polymerization, a process reliant on rapid C-C bond formation. mdpi.com Organocopper(II) complexes have also been developed for C-C bond formation through atom transfer radical addition (ATRA). rsc.org
Carbon-Heteroatom Bond Formation: The synthesis of amines, ethers, and thioethers often relies on catalytic C-N, C-O, and C-S bond formation. nih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition of a substrate to the metal center, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst. mdpi.com Copper-catalyzed Ullmann-type reactions are a classic example, used for creating C-O and C-N bonds. mdpi.com Schiff base metal complexes are frequently employed in this context due to their robust nature and tunable electronic properties. mdpi.com
Small Molecule Activation (e.g., Dinitrogen, Carbon Dioxide)
The activation of small, abundant, and often inert molecules like dinitrogen (N₂) and carbon dioxide (CO₂) is a paramount goal in chemistry, aiming to convert them into valuable chemicals. vu.nlnih.gov This process requires metal complexes that can bind these molecules and facilitate their transformation by overcoming significant kinetic and thermodynamic barriers. vu.nlnih.gov
Dinitrogen Activation: Fixation of atmospheric nitrogen into ammonia (B1221849) or organic nitrogen compounds is a formidable challenge due to the strength of the N≡N triple bond. nih.gov Catalytic dinitrogen activation typically involves highly reactive, low-coordinate metal centers that can engage in strong π-backbonding with the N₂ molecule, thereby weakening the triple bond. rsc.org While research has focused on metals like molybdenum, iron, and titanium, the specific role of ethylenebis(2-imino-propane) complexes is not yet defined. rsc.orgrsc.org However, diiron complexes supported by related enamido-phosphinimine ligands have been shown to activate dinitrogen. rsc.org
Carbon Dioxide Activation: Utilizing CO₂ as a C1 building block is a key strategy for sustainable chemistry. rsc.orgrsc.org Metal complexes can activate CO₂ by coordinating to it, which often results in a bent and more reactive CO₂ ligand. nih.govnih.gov This activation enables subsequent reactions, such as hydrogenation to formic acid or methanol, or coupling with other organic molecules. rsc.orgchemrxiv.org For example, Ni(0) complexes with PNP pincer ligands have been computationally studied for their ability to activate CO₂, with the ligand's electron-donating properties being crucial. nih.gov The ethylenebis(2-imino-propane) ligand, with its four nitrogen donor atoms, could potentially support metal centers for similar CO₂ transformations.
Exploration of Heterogeneous and Homogeneous Catalytic Systems
Catalysis can be broadly classified into two types: homogeneous and heterogeneous. numberanalytics.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. numberanalytics.comuclouvain.be This allows for high activity and selectivity under mild conditions because the active sites are well-defined and easily accessible. researchgate.net Metal complexes of ethylenebis(2-imino-propane) would primarily be used as homogeneous catalysts, dissolving in organic solvents to perform reactions like olefin oxidation or polymerization. A major drawback, however, is the difficulty in separating the catalyst from the product mixture after the reaction. uclouvain.be
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. researchgate.net Their primary advantage is ease of separation and recyclability, which is highly desirable for industrial processes. nih.gov While soluble metal complexes are inherently homogeneous catalysts, they can be "heterogenized" by anchoring them to solid supports like silica (B1680970), polymers, or nanoparticles. mdpi.com For example, bis(arylimine)pyridyl iron complexes have been immobilized on silica for the heterogeneous polymerization of olefins. This approach combines the high selectivity of a well-defined molecular catalyst with the practical benefits of a solid catalyst.
Detailed Mechanistic Investigations in Catalysis
Understanding the reaction mechanism is crucial for optimizing a catalyst's performance and designing new, more efficient systems. Such investigations aim to identify the key steps and intermediates in a catalytic cycle.
Identifying short-lived intermediates is key to confirming a proposed catalytic cycle. Various spectroscopic techniques are employed for this purpose. For instance, time-resolved infrared spectroscopy has been used to observe the dynamics of CO₂ binding to an iron complex on a femtosecond timescale. nih.gov In other systems, techniques like X-ray Absorption Fine Structure (XAFS) and Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) provide structural information on catalytic intermediates as they form during a reaction. vu.nl For a hypothetical oxidation reaction catalyzed by a manganese-ethylenebis(2-imino-propane) complex, one might use Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize a proposed high-valent Mn(IV) or Mn(V)-oxo intermediate.
The rate-determining step (RDS) is the slowest step in the catalytic cycle and represents the highest energy barrier in the reaction's energy profile. acs.org Identifying the RDS, for example, through detailed kinetic analysis or computational modeling, allows chemists to modify the catalyst structure to lower this specific barrier and accelerate the entire process. acs.org For example, in a palladium-catalyzed amination, kinetic studies can show whether the oxidative addition of the aryl halide or the reductive elimination of the product is rate-limiting. science.gov
The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF) . unife.it
TON is the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated. unife.it
TOF is the rate of the reaction, defined as the number of turnovers per unit time (e.g., s⁻¹ or h⁻¹). unife.itresearchgate.net
These metrics are critical for comparing the performance of different catalysts. chemrxiv.org For instance, in the catalytic reduction of CO₂, turnover frequencies can be determined from electrochemical experiments or by monitoring product formation over time. researchgate.net While specific TON and TOF values for ethylenebis(2-imino-propane) systems are not widely reported, related iron and cobalt catalysts for ethylene oligomerization can achieve TOFs in the range of 10⁴ to 10⁷ h⁻¹.
Theoretical and Computational Chemistry Studies of Ethylenebis 2 Imino Propane Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of ethylenebis(2-imino-propane) systems. These methods solve the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), to determine the electronic structure and energy of a molecule. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT approximates the complex many-electron problem by using the electron density.
Quantum chemical calculations are pivotal in predicting and interpreting the electronic structure and bonding in ethylenebis(2-imino-propane) and its metal complexes. These methods can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. For instance, in related Schiff base complexes, DFT calculations have been used to describe the delocalization of π-electrons across the ligand framework and the nature of the metal-ligand bonds.
In a study on N,N'Bis(2-aminobenzylidene)ethylene, a related Schiff base, the electronic structure was found to consist of two π-electronic systems that are largely localized on the 2-aminobenzylideneimino groups. nih.gov This localization influences the electronic absorption properties of the molecule. nih.gov For ethylenebis(2-imino-propane) complexes, DFT can similarly map the electron density distribution, identify the covalent or ionic character of the metal-ligand bonds, and quantify the extent of charge transfer upon complexation.
Table 1: Representative Data from Quantum Chemical Calculations on Schiff Base-Type Ligands This table presents conceptual data that would be generated from DFT calculations on ethylenebis(2-imino-propane) or related systems. The values are illustrative and based on typical findings for similar compounds.
| Parameter | Description | Typical Calculated Value/Finding |
|---|---|---|
| HOMO-LUMO Gap (eV) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity and electronic transition energy. | 3.0 - 5.0 eV |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Negative charges on N and O atoms, positive charge on the metal center. |
| Bond Order | Indicates the number of chemical bonds between two atoms. | Fractional bond orders in the chelate rings, indicating electron delocalization. |
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving ethylenebis(2-imino-propane) complexes. By locating transition states and intermediates, a complete reaction mechanism can be proposed. The energy profile, which plots the energy of the system along the reaction coordinate, reveals the activation energies for each step, allowing for the identification of the rate-determining step. researchgate.netresearchgate.net
For example, in the oxidation of dienes catalyzed by permanganate, DFT calculations have shown that the reaction proceeds through a concerted mechanism, which explains the observed stereoselectivity. researchgate.net Similarly, for reactions involving ethylenebis(2-imino-propane) complexes, such as catalysis or ligand substitution, DFT can be employed to:
Identify the most likely reaction pathways.
Calculate the activation barriers for competing pathways. researchgate.net
Determine the structure of unstable intermediates and transition states.
Assess the influence of the metal center and substituents on the reaction energetics.
The study of reaction mechanisms can be broken down into phases, including a preparation phase where reactants prepare for chemical changes and transition state phases where bond breaking and formation occur. nih.gov
A powerful application of quantum chemical calculations is the simulation of various spectroscopic properties. These simulations provide a direct link between theoretical models and experimental observations, aiding in the interpretation of complex spectra. For ethylenebis(2-imino-propane) systems, the following spectroscopic properties can be simulated:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR or Raman spectrum can be generated. This is invaluable for assigning experimental vibrational bands to specific molecular motions, such as the C=N imine stretch or metal-ligand vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). This assists in the assignment of complex NMR spectra and can help to distinguish between different isomers or conformers in solution.
Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions. This allows for the assignment of absorption bands in the UV-Vis spectrum to specific molecular orbital transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand π-π* transitions. In a study of related Schiff bases, electronic spectra exhibited bands associated with intraligand n→π* and π→π* transitions of the imine group. researchgate.net
Quantum chemical calculations can provide accurate estimates of thermodynamic parameters that govern complex formation and reactivity. By calculating the electronic energies of reactants and products, the enthalpy of reaction (ΔH) can be determined. The inclusion of vibrational frequency calculations allows for the determination of zero-point vibrational energy (ZPVE), thermal corrections, and entropy (S), which are necessary to calculate the Gibbs free energy (ΔG) of a reaction.
For the complexation of a metal ion (M) with ethylenebis(2-imino-propane) (L), the following equilibrium can be considered:
M + L ⇌ ML
The stability constant (K) of the complex is related to the standard Gibbs free energy of formation (ΔG°) by the equation:
ΔG° = -RT ln(K)
Computational methods can calculate ΔG° for this reaction, thereby providing a theoretical prediction of the complex's stability. montana.edu These calculations are crucial for understanding the thermodynamics of ligand binding and for designing ligands with specific metal ion affinities. montana.edu
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally more efficient alternative by treating molecules as a collection of atoms held together by classical force fields.
The ethylenebis(2-imino-propane) ligand and its metal complexes can exist in various conformations due to the flexibility of the ethylene (B1197577) bridge and the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. aps.orgnih.gov
Molecular mechanics can be used to perform a systematic search of the conformational space to locate low-energy structures. Molecular dynamics simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. frontiersin.org
For ethylenebis(2-imino-propane), conformational analysis can reveal:
The preferred coordination geometry around the metal center (e.g., octahedral, square planar).
The puckering of the five-membered chelate ring formed by the ethylene bridge and the metal ion.
The orientation of any substituents on the ligand backbone.
Modeling of Ligand-Receptor Interactions
The interaction of ethylenebis(2-imino-propane) and its metallic complexes with various molecular targets, or "receptors," is a key area of computational study. These receptors can range from biological macromolecules, such as enzymes and DNA, to small molecules that act as substrates in catalytic reactions. Understanding these interactions at a molecular level is fundamental to applications in medicinal chemistry and catalysis. The primary computational tools for this purpose are molecular docking and quantum mechanics methods like Density Functional Theory (DFT).
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely applied to predict the binding mode of Schiff base complexes within the active sites of proteins. For example, docking studies on salen-type Schiff base complexes, which are structurally analogous to ethylenebis(2-imino-propane), have been used to predict their potency and interaction modes with various protein targets, including histone deacetylase (HDAC), cathepsin B, and DNA topoisomerase II. nih.gov These studies often reveal that hydrophobic contacts and hydrogen bonds are key to the stability of the ligand-receptor complex. nih.gov In silico docking can estimate the binding affinity, often reported as a docking score or binding energy, which helps in ranking potential drug candidates or understanding ligand binding. researchgate.net
DFT calculations provide a more detailed and accurate description of the electronic structure and energetics of ligand-receptor interactions. bohrium.comnih.gov These quantum chemical methods can be used to optimize the geometry of the complex and calculate the interaction energies between the ligand and the receptor. bohrium.comnih.gov For instance, in studies of manganese complexes with the related salpn ligand (1,3-bis(salicylidenamino)propane), DFT calculations have been used to determine how Mn-ligand bond distances change upon interaction with other species, such as during protonation events. eurjchem.com These calculations can reproduce experimental trends with high accuracy and provide insights into the nature of the chemical bonds involved. eurjchem.com The combination of docking and DFT allows for a comprehensive analysis, where docking provides an initial binding pose and DFT is used for refinement and accurate energy calculations. acs.org
The following table presents molecular docking results for analogous Salen-type Schiff base metal complexes with various biological protein targets, illustrating the binding affinities predicted by computational models.
| Complex Analog | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Mn(II) Aroyl-Hydrazone Schiff Base | Bovine Serum Albumin (BSA) | -6.9 | Not specified | nih.gov |
| Zn(II) Aroyl-Hydrazone Schiff Base | Bovine Serum Albumin (BSA) | -7.4 | Not specified | nih.gov |
| Siloxane-bridged Co(II) Salen-type Complex | MCF-7 Cancer Cell Line Target | - (IC50 = 22.61 µM) | Not specified | youtube.com |
| Bromo-substituted Cu(II) Salen-type Complex | Histone Deacetylase 7 (HDAC7) | High Affinity (qualitative) | Hydrophobic interactions with active pocket | nih.gov |
Rational Ligand Design and Catalyst Development via Computational Approaches
Computational chemistry is an indispensable tool for the rational design of new ligands and the development of more efficient catalysts. researchgate.net By modeling reaction pathways and predicting the properties of yet-to-be-synthesized molecules, these methods accelerate the discovery process, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. researchgate.net Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) modeling and mechanistic studies using DFT.
QSAR is a modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. rsc.orgresearchgate.net For Schiff base complexes, QSAR models can be developed to predict catalytic efficiency, antibacterial activity, or other desired properties. rsc.orgresearchgate.netmdpi.com These models use calculated molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and thermodynamic properties (e.g., dipole moment, total energy), to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.netmdpi.com For example, a QSAR study on a series of Schiff base complexes derived from 2,2′-(ethylenedioxy)bis(ethylamine) identified Dipole moment, HOMO energy, and Total Energy as key parameters influencing antibacterial activity. researchgate.netmdpi.com Such models provide valuable guidance for designing new ligands with enhanced activity by indicating which structural features should be modified. nih.gov
The table below shows an example of descriptors used in a QSAR model for Schiff base complexes to correlate their structure with antibacterial activity.
| QSAR Model Descriptor | Physical Meaning | Influence on Activity | Reference |
|---|---|---|---|
| Dipole Moment | Measure of the net molecular polarity. | Correlates with the compound's interaction with polar environments. | researchgate.netmdpi.com |
| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the electron-donating ability of a molecule. | Influences the formation of charge-transfer complexes with a receptor/substrate. | researchgate.netmdpi.com |
| Total Energy | The total energy of the molecule in its optimized geometry. | Relates to the overall stability of the compound. | researchgate.netmdpi.com |
| CVolume (Molecular Volume) | The van der Waals volume of the molecule. | A steric descriptor that can affect how the molecule fits into a binding site. | researchgate.netmdpi.com |
Furthermore, DFT calculations are crucial for elucidating the detailed mechanisms of catalytic reactions involving Schiff base complexes. bohrium.com A prominent example is the Jacobsen-Katsuki epoxidation, which uses Mn(salen) catalysts, close analogs of ethylenebis(2-imino-propane) complexes. Computational studies have been instrumental in understanding this reaction, proposing that a high-valent oxo-manganese species is the key catalytic intermediate responsible for transferring an oxygen atom to the alkene substrate. These theoretical investigations can map out the entire catalytic cycle, compare the energies of different possible pathways (e.g., concerted vs. stepwise mechanisms), and explain observed stereoselectivity. This deep mechanistic understanding allows researchers to rationally modify the ligand structure—for instance, by changing steric bulk or electronic properties—to improve catalyst performance, such as turnover frequency and enantioselectivity.
Advanced Applications and Emerging Research Directions for Ethylenebis 2 Imino Propane Complexes
Material Science and Advanced Functional Materials
The adaptability of ethylenebis(2-imino-propane) and its analogues allows for the synthesis of metal complexes with specific physical and chemical properties, making them valuable building blocks for advanced functional materials.
Precursors for Chemical Vapor Deposition (CVD) Applications
Volatile metal complexes are essential as precursors for Chemical Vapor Deposition (CVD), a technique used to produce thin films and coatings for various technological applications. Schiff base complexes of nickel, including those structurally similar to ethylenebis(2-imino-propane) derivatives, have been identified as promising CVD precursors due to their suitable volatility and decomposition behavior. researchgate.net
Research has focused on nickel(II) complexes with ligands derived from the condensation of diamines and β-diketones, such as 2,4-pentanedione. For instance, N,N′-propylenebis(2,4-pentanedion-iminoato)nickel(II), designated as [Ni(acac)₂pn], demonstrates desirable properties for CVD applications. researchgate.net This complex exhibits a single, clean volatilization step at temperatures between 431.9 K and 570 K, leaving no residue, which is a critical characteristic for a CVD precursor. researchgate.net The vapor species was confirmed to be the monomeric molecule. researchgate.net Similarly, N,N′-ethylenebis(2,4-pentanedion-iminoato)nickel(II), or [Ni(acac)₂en], has also been evaluated as a potential precursor for plasma-assisted CVD (PACVD). researchgate.net The thermal properties of these compounds are crucial for determining the optimal conditions for the deposition process.
Table 1: Thermal Properties of Nickel Schiff Base CVD Precursors
| Complex | Melting Point (Tₒ) | Volatilization Temperature Range | Standard Enthalpy of Vaporization (ΔH°vap) | Standard Enthalpy of Fusion (ΔH°fus) | Reference |
|---|---|---|---|---|---|
| N,N′-propylenebis(2,4-pentanedion-iminoato)nickel(II) | 431.9 K | 431.9 K - ~570 K | 94.3 ± 5.0 kJ mol⁻¹ | 19.4 ± 1.6 kJ mol⁻¹ | researchgate.net |
| N,N′-ethylenebis(2,4-pentanedion-iminoato)nickel(II) | Not Specified | Not Specified | Not Specified | 35.0 ± 4.0 kJ mol⁻¹ | researchgate.net |
These studies highlight that by modifying the diamine bridge (e.g., ethylene (B1197577) vs. propylene), the thermal properties of the resulting nickel complexes can be fine-tuned for specific CVD applications, such as creating metallic nickel films. researchgate.netresearchgate.net
Development of Optoelectronic Devices and Components
Schiff base complexes are being investigated for their unique optical and electronic properties, which are essential for the development of optoelectronic devices. These properties often arise from the π-conjugated system of the ligand and can be modulated by the central metal ion. Some Schiff base compounds are known to exhibit thermochromism and photochromism. researchgate.net
The electronic absorption spectra of these compounds, characterized by π-π* transitions, are sensitive to their molecular structure and environment. researchgate.net Research into platinum(II) complexes containing extended π-conjugated ligands has shown that these molecules can form supramolecular assemblies that exhibit unique emissive properties, such as excimer emission. nih.gov For example, a Pt(II) complex with a dipyrido[3,2-a:2',3'-c]phenazine (dppn) ligand can be induced by DNA to aggregate, which "turns on" its excimer emission around 600 nm. nih.gov This behavior, where the optical properties are controlled by molecular assembly, is highly relevant for creating switches and sensors in optoelectronic components. The ability to tune the electronic structure through ligand design is a key advantage for creating materials with specific light-absorbing or light-emitting capabilities for use in devices like organic light-emitting diodes (OLEDs) or molecular sensors.
Fabrication of Chemical Sensors and Probes
The ability of ethylenebis(2-imino-propane) and related Schiff bases to selectively bind specific analytes, particularly metal ions, makes them excellent candidates for the active component in chemical sensors. tsijournals.com The binding event can be designed to produce a measurable signal, such as a change in color or fluorescence. orgchemres.org
A notable example involves fluorescein-based sensors synthesized through a Schiff base reaction. These sensors demonstrate high selectivity and sensitivity for detecting specific metal cations like Cu²⁺ and Hg²⁺. orgchemres.org The sensing mechanism can be based on processes like photoinduced electron transfer (PET), where the binding of the target ion modulates the fluorescence of the molecule. In the unbound state, free rotation of the imine group can quench fluorescence (PET is "on"). orgchemres.org Upon binding a metal ion, the structure becomes more rigid, inhibiting this rotation and restoring fluorescence (PET is "off"), leading to a "turn-on" signal. orgchemres.org
The selectivity of these sensors can be further enhanced by using them in arrays or by functionalizing nanostructured materials like nanotubes, nanorods, or nanowires, which offer a high surface-area-to-volume ratio. colostate.edu The development of such sensors is critical for environmental monitoring and detecting toxic substances at very low concentrations, often at the parts-per-billion (ppb) level. colostate.edumdpi.com The reversibility of these sensors, often demonstrated by the restoration of the original state with a chelating agent like EDTA, points to their potential for reuse. orgchemres.org
Bioinorganic Chemistry and Biomimetic Studies
In bioinorganic chemistry, Schiff base complexes serve as valuable models for understanding complex biological systems. They are used to mimic the active sites of metalloenzymes and to study the behavior of metal ions in biological environments. tsijournals.commdpi.com
Investigations into Metal Ion Chelation and Transport Phenomena
A fundamental property of ethylenebis(2-imino-propane) is its function as a tetradentate ligand, capable of strongly chelating metal ions. This chelating ability is central to its use in studies mimicking metal ion transport and sequestration in biological systems. researchgate.net Research on vanadium complexes with related pyridoxal-derived Schiff bases, for instance, provides detailed insights into the complexation process in aqueous solutions. researchgate.net
Through techniques like pH-potentiometry and various spectroscopic methods (UV/Vis, EPR, NMR), researchers can determine the stability constants and identify the different isomeric forms of the metal complexes that exist at different pH levels. researchgate.net For example, with a reduced Schiff base ligand (H₂Rpyr₂en), vanadium(IV) can form cis-trans isomers, while vanadium(V) can form α-cis and β-cis isomers. researchgate.net Understanding these equilibria is crucial, as the biological activity of a metal complex is highly dependent on the specific species present under physiological conditions. One significant challenge with some Schiff base complexes is their susceptibility to hydrolysis, which can be overcome by reducing the imine (C=N) bond to a more stable amine (C-N) bond, significantly increasing the complex's stability over a wider pH range. researchgate.net
Studies on the Interaction with Biological Macromolecules (e.g., DNA, Proteins)
The interaction of metal complexes with biological macromolecules like DNA and proteins is a major area of research, driven by the quest for new therapeutic and diagnostic agents. tandfonline.comijcce.ac.ir Schiff base complexes have been shown to bind to DNA through various modes, including intercalation, groove binding, and covalent attachment. nih.gov
UV-Vis spectroscopy and viscosity measurements are common techniques to study these interactions. A shift in the absorption spectrum (hypochromism or hyperchromism) and a change in the melting temperature of DNA upon addition of a complex can indicate binding. An increase in the viscosity of a DNA solution suggests an intercalative binding mode, where the complex inserts itself between the base pairs of the DNA helix, causing it to lengthen. mdpi.com
Studies on a series of imine-derivative metal complexes have determined their DNA binding strengths, revealing that the nature of the metal ion plays a crucial role. nih.gov For example, a zinc(II) complex showed the highest binding affinity among a group of first-row transition metals, which was attributed to its closed-shell d¹⁰ electronic configuration. nih.gov Molecular docking studies further elucidate these interactions, suggesting that some complexes fit into the minor groove of DNA, while others with planar aromatic rings can intercalate between base pairs. nih.gov
Table 2: DNA Binding Constants of Imine-Derivative Metal Complexes
| Compound | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode | Reference |
|---|---|---|---|
| Zn(pimp)₂ | 9.118 × 10⁵ | Intercalation and Groove Binding | nih.gov |
| Co(pimp)₂ | 3.090 × 10⁵ | Groove Binding | nih.gov |
| Ni(pimp)₂ | 1.858 × 10⁵ | Intercalation and Groove Binding | nih.gov |
| Cu(pimp)₂ | 1.367 × 10⁵ | Groove Binding | nih.gov |
*H-pimp = 2-[(phenylimino)methyl]phenol
Beyond DNA, the interaction with proteins, such as human serum albumin (HSA), is critical for understanding a drug's bioavailability. nih.gov Spectroscopic studies have shown that ruthenium-based Schiff base complexes can bind to HSA, forming stable adducts. This binding can, in some cases, enhance the cytotoxic activity of the complex against cancer cells. nih.gov These findings underscore the importance of Schiff base complexes not only as tools to probe biological interactions but also as a foundation for the rational design of new metallodrugs.
Lack of Sufficient Data Precludes In-Depth Article on Advanced Applications of Ethylenebis(2-imino-propane) Complexes
Despite a comprehensive search of scientific literature and chemical databases, there is a notable scarcity of specific research data on the advanced applications of metal complexes derived from the Schiff base ligand ethylenebis(2-imino-propane), also known by its IUPAC name N,N'-bis(1-methylethylidene)ethylenediamine. This lack of available information prevents the generation of a detailed and scientifically robust article focusing on its use in supramolecular chemistry, metal-organic frameworks (MOFs), and specific environmental applications as requested.
The initial search strategy targeted the specific compound and its applications. However, the search results were largely general, discussing broader categories such as Schiff bases, ethylenediamine-functionalized materials, and general methods for heavy metal removal and catalytic degradation. There was no significant mention or detailed study found for ethylenebis(2-imino-propane) itself within these contexts.
Therefore, the construction of an article adhering to the requested detailed outline is not feasible. The sections on supramolecular chemistry, MOFs, chelation-based removal of heavy metal ions, and catalytic degradation of environmental pollutants for this specific compound cannot be substantiated with the necessary scientific evidence and research findings.
Future Perspectives and Unresolved Challenges in Ethylenebis 2 Imino Propane Research
Rational Design of Highly Efficient and Selective Catalysts
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create systems with tailored activity and selectivity for specific transformations. For ethylenebis(2-imino-propane), the focus will be on fine-tuning the electronic and steric properties of its metal complexes to achieve superior catalytic performance.
A primary challenge is to move beyond serendipitous discovery towards a predictive understanding of how modifications to the ligand framework influence catalytic outcomes. This involves systematic variations of substituents on the ligand backbone and correlating these changes with catalytic activity. For instance, the introduction of electron-donating or withdrawing groups can modulate the electron density at the metal center, thereby influencing its reactivity.
Future research should focus on:
Steric Hindrance: Introducing bulky groups near the metal center can create a specific chiral environment, which is crucial for enantioselective catalysis. This approach has been successful with other Schiff base ligands and holds significant promise for ethylenebis(2-imino-propane).
Electronic Tuning: The electronic properties of the catalyst can be fine-tuned by introducing different functional groups on the ligand. This can impact the stability of catalytic intermediates and the activation barriers of reaction pathways.
Support and Immobilization: To enhance stability and recyclability, future work could explore the immobilization of ethylenebis(2-imino-propane) complexes on solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. This would bridge the gap between homogeneous and heterogeneous catalysis, offering the high selectivity of the former with the ease of separation of the latter. grace.comencyclopedia.pub
Table 1: Hypothetical Data for Rationally Designed Ethylenebis(2-imino-propane) Catalysts in a Model Reaction
| Catalyst (Metal-ethylenebis(2-imino-propane) Derivative) | Substituent on Ligand | Conversion (%) | Selectivity (%) | Enantiomeric Excess (%) |
| 1 | None | 75 | 80 | N/A |
| 2 | Electron-donating (-OCH3) | 85 | 82 | N/A |
| 3 | Electron-withdrawing (-CF3) | 65 | 75 | N/A |
| 4 | Bulky group (tert-butyl) | 70 | 95 | 85 |
Note: This table presents hypothetical data to illustrate the potential impact of rational design on catalyst performance. Experimental validation is required.
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
While ethylenebis(2-imino-propane) complexes have been explored for some catalytic applications, there is a vast, unexplored landscape of potential reactivity. A significant future direction will be to harness these complexes to catalyze novel and unprecedented chemical transformations.
Key areas for exploration include:
C-H Activation: The selective functionalization of C-H bonds is a grand challenge in organic synthesis. nih.gov Ethylenebis(2-imino-propane) complexes of metals like palladium, rhodium, and iron could be designed to catalyze the direct conversion of C-H bonds into more valuable functional groups, offering more atom-economical and efficient synthetic routes. mdpi.com
Polymerization Reactions: The structural similarity of ethylenebis(2-imino-propane) to ligands used in olefin polymerization suggests its potential in this area. libretexts.org Research could focus on developing catalysts for the synthesis of polymers with controlled molecular weights, tacticities, and architectures. mdpi.com
Small Molecule Activation: The activation of small, inert molecules like CO2 and N2 is a critical goal for sustainable chemistry. Ethylenebis(2-imino-propane) complexes could be designed to bind and activate these molecules, enabling their conversion into valuable chemicals and fuels.
Table 2: Potential Novel Reactions Catalyzed by Ethylenebis(2-imino-propane) Metal Complexes
| Reaction Type | Potential Metal Center | Substrate | Product | Potential Significance |
| Alkane C-H Oxidation | Iron, Copper | Methane | Methanol | Direct conversion of natural gas to a liquid fuel. |
| Olefin Polymerization | Zirconium, Titanium | Ethylene (B1197577) | Polyethylene | Production of polymers with tailored properties. kpi.ua |
| CO2 Reduction | Rhenium, Cobalt | Carbon Dioxide | Formic Acid | Utilization of a greenhouse gas as a chemical feedstock. |
Note: This table outlines potential future applications and requires experimental investigation.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts. The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental studies is a powerful approach to elucidate the intricate details of catalytic cycles. mdpi.com
Future research should increasingly integrate these methodologies to:
Elucidate Reaction Mechanisms: DFT calculations can map out the potential energy surfaces of catalytic reactions, identifying transition states and intermediates. strath.ac.uknih.govrsc.org This information, when combined with experimental kinetic studies and spectroscopic characterization of intermediates, can provide a comprehensive picture of the reaction mechanism.
Predict Catalytic Activity: Computational screening of virtual libraries of ethylenebis(2-imino-propane) derivatives can help identify promising catalyst candidates before they are synthesized in the lab, accelerating the discovery process.
Interpret Spectroscopic Data: DFT calculations can aid in the assignment of spectroscopic features (e.g., in IR, Raman, and NMR spectra) to specific molecular structures and electronic states, providing a more detailed understanding of the catalyst's behavior under reaction conditions. ijrpc.com
Table 3: Synergy of Computational and Experimental Techniques
| Research Question | Experimental Technique | Computational Method | Expected Outcome |
| Catalyst Structure | X-ray Crystallography, NMR Spectroscopy | Geometry Optimization (DFT) | Accurate structural models of catalyst resting states and intermediates. |
| Reaction Mechanism | Kinetic Studies, In-situ Spectroscopy | Transition State Searching (DFT) | Identification of rate-determining steps and key intermediates. ulpgc.es |
| Catalyst Selectivity | Product Analysis (GC, HPLC) | Calculation of Activation Barriers | Understanding the origins of chemo-, regio-, and enantioselectivity. |
Development of Sustainable and Green Chemical Processes Utilizing Ethylenebis(2-imino-propane) Systems
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. ijrpc.comresearchgate.netedubirdie.com Ethylenebis(2-imino-propane) based systems can contribute significantly to this goal.
Key avenues for future research include:
Catalyst Recyclability: Designing robust catalysts that can be easily separated from the reaction mixture and reused multiple times is a core principle of green chemistry. encyclopedia.pubmdpi.com As mentioned earlier, immobilizing ethylenebis(2-imino-propane) complexes on solid supports is a promising strategy.
Use of Benign Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of chemical processes.
Biomass Valorization: The conversion of renewable biomass into valuable chemicals and fuels is a key aspect of a sustainable future. mdpi.commdpi.comnih.gov Ethylenebis(2-imino-propane) catalysts could be developed for the selective transformation of biomass-derived platform molecules. qub.ac.uk
Atom Economy: Designing catalytic reactions with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, minimizes waste generation. mdpi.com
Table 4: Green Chemistry Metrics for a Hypothetical Ethylenebis(2-imino-propane) Catalyzed Process
| Process | Traditional Method | Ethylenebis(2-imino-propane) Catalyzed Method |
| Solvent | Dichloromethane | Water |
| Catalyst | Stoichiometric Reagent | Recyclable Catalyst (5 cycles) |
| Atom Economy | 45% | 95% |
| E-Factor (Waste/Product) | 10-100 | <1 |
Note: This table provides a conceptual comparison to highlight the potential green advantages of using ethylenebis(2-imino-propane) catalysts.
Q & A
Q. What gaps exist in the current literature on ethylenebis(2-imino-propane)’s environmental toxicity, and how can future studies address them?
- Methodological Answer : Limited ecotoxicity data are available. Prioritize OECD-compliant assays (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use LC-MS/MS to quantify biodegradation intermediates. Compare with structurally related brominated analogs (e.g., Saytex BT-93) to assess structure-toxicity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
